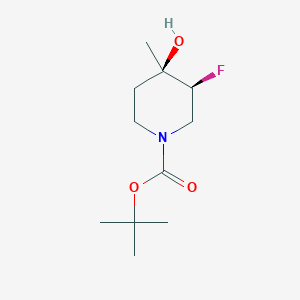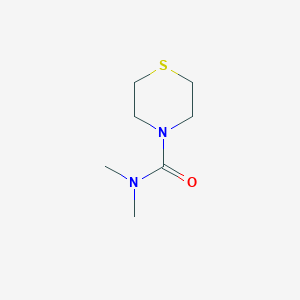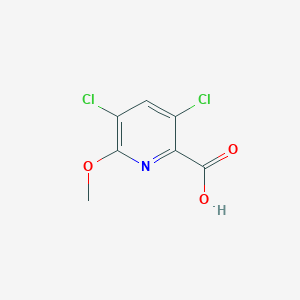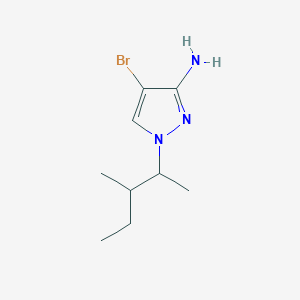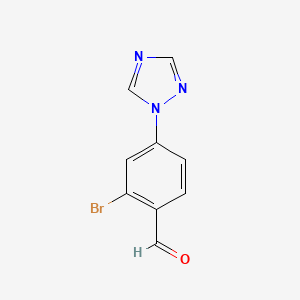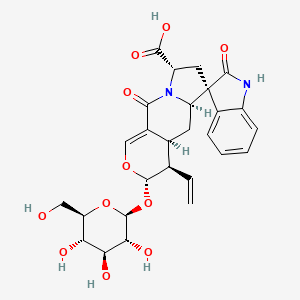
MappiodosideE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MappiodosideE is a unique compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MappiodosideE involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the final structure of this compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may involve the use of high-pressure and high-temperature conditions to accelerate the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: MappiodosideE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are performed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
MappiodosideE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential to treat various diseases due to its unique reactivity and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of MappiodosideE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its therapeutic potential and to develop effective applications.
Comparison with Similar Compounds
MappiodosideE is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodosideA, MappiodosideB, and MappiodosideC share structural similarities with this compound.
Properties
Molecular Formula |
C27H30N2O11 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(3S,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid |
InChI |
InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27+/m1/s1 |
InChI Key |
MZNPJNSFCREQFS-PQKHNBROSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Canonical SMILES |
C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


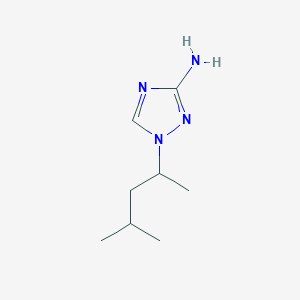
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
